molecular formula C8H17N B1447604 3,3-Dimethyl-2-(propan-2-yl)azetidine CAS No. 1779913-80-2

3,3-Dimethyl-2-(propan-2-yl)azetidine

Cat. No.: B1447604
CAS No.: 1779913-80-2
M. Wt: 127.23 g/mol
InChI Key: NEIOTGPXCDUBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(propan-2-yl)azetidine is a four-membered nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes two methyl groups and an isopropyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(propan-2-yl)azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(propan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-2-(propan-2-yl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)azetidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-2-(propan-2-yl)azetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biological Activity

3,3-Dimethyl-2-(propan-2-yl)azetidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. As a derivative of azetidine, it possesses structural features that may influence its pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C₇H₁₅N, consisting of a five-membered ring with one nitrogen atom and two bulky substituents (two methyl groups and an isopropyl group). This structure contributes to its unique steric and electronic properties, which may play a role in its biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the cyclization of appropriate precursors under controlled conditions. Key factors influencing the yield and purity include solvent choice (e.g., dimethylformamide or dimethylsulfoxide), reaction temperature, and time.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit promising antimicrobial activity. For instance, azetidine compounds have been shown to possess antibacterial properties against various strains, including multidrug-resistant bacteria . Specifically, the presence of the azetidine ring enhances the interaction with bacterial enzymes, potentially leading to effective inhibition.

Anti-inflammatory Effects

In addition to antimicrobial properties, azetidines like this compound may also display anti-inflammatory activities. Studies have suggested that such compounds can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Case Studies and Research Findings

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the nitrogen atom's lone pair can participate in hydrogen bonding or coordination with metal ions, influencing various biological processes . This capability may allow the compound to interact with enzymes or receptors critical for its antimicrobial and anti-inflammatory actions.

Properties

IUPAC Name

3,3-dimethyl-2-propan-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIOTGPXCDUBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2-(propan-2-yl)azetidine
Reactant of Route 2
3,3-Dimethyl-2-(propan-2-yl)azetidine
Reactant of Route 3
3,3-Dimethyl-2-(propan-2-yl)azetidine
Reactant of Route 4
3,3-Dimethyl-2-(propan-2-yl)azetidine
Reactant of Route 5
3,3-Dimethyl-2-(propan-2-yl)azetidine
Reactant of Route 6
3,3-Dimethyl-2-(propan-2-yl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.